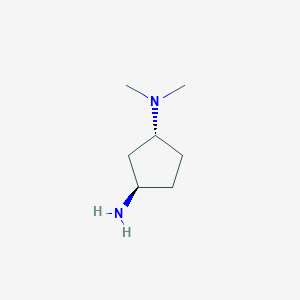
4-Fluoro-3-methylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methylthiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiophene ring with a carboxylic acid and a fluorine atom attached to it. The synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in detail in
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methylthiophene-2-carboxylic acid is not well understood. However, it is believed that its unique chemical structure allows it to interact with various biological molecules, including enzymes and receptors. This interaction may result in the modulation of various biochemical pathways, leading to its potential applications in various fields.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Fluoro-3-methylthiophene-2-carboxylic acid are not well studied. However, it has been reported that this compound may have anti-inflammatory and analgesic properties. It has also been reported to have potential antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Fluoro-3-methylthiophene-2-carboxylic acid in lab experiments include its unique chemical structure, which allows for the synthesis of various pharmaceuticals, agrochemicals, and materials science research. Its potential applications in catalysis and material science also make it a valuable compound for research. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are numerous future directions for the research of 4-Fluoro-3-methylthiophene-2-carboxylic acid. Some of these include:
1. Further investigation into the mechanism of action of this compound.
2. Exploration of its potential applications in drug discovery and development.
3. Investigation of its potential applications in material science research.
4. Investigation of its potential applications in catalysis.
5. Exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and pain.
Conclusion:
In conclusion, 4-Fluoro-3-methylthiophene-2-carboxylic acid is a unique chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 4-Fluoro-3-methylthiophene-2-carboxylic acid involves the reaction of 4-fluoro-3-methylthiophene-2-carbonyl chloride with sodium hydroxide in the presence of water. The reaction yields 4-Fluoro-3-methylthiophene-2-carboxylic acid as the final product. This synthesis method has been reported in various research articles and has been optimized for the production of high-quality 4-Fluoro-3-methylthiophene-2-carboxylic acid.
Applications De Recherche Scientifique
4-Fluoro-3-methylthiophene-2-carboxylic acid has various scientific research applications due to its unique chemical structure. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials science research. It has also been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
187962-16-9 |
|---|---|
Nom du produit |
4-Fluoro-3-methylthiophene-2-carboxylic acid |
Formule moléculaire |
C6H5FO2S |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-fluoro-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5FO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9) |
Clé InChI |
KCTKTYADQWAXNB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1F)C(=O)O |
SMILES canonique |
CC1=C(SC=C1F)C(=O)O |
Synonymes |
2-Thiophenecarboxylicacid,4-fluoro-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)


![2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol](/img/structure/B64898.png)
![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)




![Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium](/img/structure/B64915.png)


